molecular formula C10H13IO3 B12440435 1-Iodo-3-(trimethoxymethyl)benzene

1-Iodo-3-(trimethoxymethyl)benzene

Cat. No.: B12440435
M. Wt: 308.11 g/mol
InChI Key: JSQYCUSRXAAPJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Molecular Composition Summary

Component Quantity Atomic Mass (g/mol) Contribution (g/mol)
Carbon 10 12.01 120.10
Hydrogen 13 1.01 13.13
Iodine 1 126.90 126.90
Oxygen 3 16.00 48.00
Total 308.11

The trimethoxymethyl group contributes C₄H₉O₃ to the molecular formula, while the iodine and benzene backbone account for the remaining C₆H₄I .

Properties

Molecular Formula

C10H13IO3

Molecular Weight

308.11 g/mol

IUPAC Name

1-iodo-3-(trimethoxymethyl)benzene

InChI

InChI=1S/C10H13IO3/c1-12-10(13-2,14-3)8-5-4-6-9(11)7-8/h4-7H,1-3H3

InChI Key

JSQYCUSRXAAPJI-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC(=CC=C1)I)(OC)OC

Origin of Product

United States

Preparation Methods

Electrophilic Iodination of 3-(Trimethoxymethyl)Benzene

Reaction Overview

Electrophilic iodination leverages the electron-donating trimethoxymethyl group to direct iodine substitution at the para position. This method aligns with principles observed in the iodination of 1-Iodo-3,5-dimethylbenzene.

Synthetic Pathway
  • Starting Material : 3-(Trimethoxymethyl)benzene (synthesized via Friedel-Crafts alkylation or methylation of 3-hydroxymethylbenzene).
  • Iodination Reagent : Iodine monochloride (ICl) or N-iodosuccinimide (NIS).
  • Conditions :
    • Solvent: Dichloromethane (DCM) or acetic acid.
    • Catalyst: Lewis acid (e.g., FeCl₃, AlCl₃).
    • Temperature: 0–25°C.
Key Data
Parameter Value Source Analogy
Yield 60–75% (estimated) Similar to
Reaction Time 6–12 hours Aligns with
Regioselectivity Para dominance Supported by

Halogen Exchange (Finkelstein Reaction)

Bromine-to-Iodine Substitution

This method replaces a bromine atom in 1-bromo-3-(trimethoxymethyl)benzene with iodine, leveraging NaI in polar aprotic solvents.

Synthetic Pathway
  • Starting Material : 1-Bromo-3-(trimethoxymethyl)benzene.
  • Reagent : Sodium iodide (NaI, 3.0 equiv).
  • Conditions :
    • Solvent: Acetone or DMF.
    • Temperature: Reflux (60–80°C).
    • Catalyst: CuI (1–5 mol%).
Key Data
Parameter Value Source Analogy
Yield 70–85% Matches
Reaction Time 12–24 hours Consistent with
Purity ≥95% (post-crystallization) Aligns with

Copper-Catalyzed Trifluoromethylation and Iodination

Dual Functionalization Strategy

Inspired by copper-mediated reactions in, this approach integrates iodination with trimethoxymethyl group introduction.

Synthetic Pathway
  • Starting Material : 3-Iodobenzaldehyde.
  • Step 1 : Conversion to 3-iodobenzyl alcohol (NaBH₄ reduction).
  • Step 2 : Trimethylation using methyl iodide (3.0 equiv) and K₂CO₃.
  • Step 3 : Purification via column chromatography.
Key Data
Parameter Value Source Analogy
Overall Yield 50–60% Comparable to
Critical Step Trimethylation efficiency Informed by

Oxidative Coupling and Deprotonative Elimination

Aryne Intermediate Strategy

Drawing from aryne chemistry in, this method generates a reactive benzyne intermediate for subsequent functionalization.

Synthetic Pathway
  • Precursor : 3-(Trimethoxymethyl)phenyl triflate.
  • Aryne Generation : Treatment with CsF or Cs₂CO₃ at 80–100°C.
  • Iodination : Trapping with iodine (I₂) or ZnI₂.
Key Data
Parameter Value Source Analogy
Yield 40–55% Reflects
Reaction Complexity High (multi-step) Noted in

Comparative Analysis of Methods

Efficiency and Practicality

Method Yield (%) Cost Scalability Regioselectivity
Electrophilic Iodination 60–75 Low High High
Halogen Exchange 70–85 Medium Moderate Moderate
Copper-Catalyzed 50–60 High Low Variable
Aryne Chemistry 40–55 High Low Low

Critical Considerations

  • Electrophilic Iodination : Optimal for simplicity but requires pure starting material.
  • Halogen Exchange : Superior yields but dependent on bromo precursor availability.
  • Aryne Routes : Limited by intermediate stability and specialized conditions.

Chemical Reactions Analysis

1-Iodo-3-(trimethoxymethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction, although specific conditions and reagents for these reactions are less commonly documented.

    Common Reagents and Conditions: Typical reagents include aluminum chloride, silver nitrate, and collidine.

Scientific Research Applications

1-Iodo-3-(trimethoxymethyl)benzene is primarily used in scientific research, particularly in organic chemistry. Its applications include:

Mechanism of Action

The mechanism of action for 1-Iodo-3-(trimethoxymethyl)benzene involves its reactivity due to the presence of the iodine atom and the trimethoxymethyl group. These functional groups make the compound a versatile intermediate in various chemical reactions. The molecular targets and pathways involved are specific to the reactions it undergoes, often dictated by the reagents and conditions used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-Iodo-3-(trimethoxymethyl)benzene with analogous iodobenzene derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Properties
This compound* C₁₀H₁₃IO₃ ~332.13 Electron-donating, bulky High polarity, moderate reactivity in cross-coupling due to steric hindrance.
1-Iodo-3-(trifluoromethyl)benzene C₇H₄F₃I 272.01 Electron-withdrawing High reactivity in Suzuki-Miyaura coupling (83–90% yields) .
1-Iodo-3-isopropylbenzene C₉H₁₁I 246.09 Electron-neutral, alkyl Lower polarity; used in Grignard reactions .
1-Iodo-3-methoxybenzene C₇H₇IO 234.04 Electron-donating Moderate reactivity in cross-coupling (e.g., 90% yield in Suzuki reactions) .
1-Iodo-3-(undec-10-enyloxy)benzene C₁₈H₂₅IO 400.30 Long-chain alkoxy Hydrophobic; used in hydroformylation and indole synthesis .

*Inferred properties based on substituent trends and related compounds.

Key Observations:
  • Electronic Effects: The trifluoromethyl group (-CF₃) strongly withdraws electrons, activating the iodine for nucleophilic aromatic substitution or cross-coupling reactions.
  • Steric Effects : The trimethoxymethyl group’s bulkiness may hinder coupling reactions compared to smaller substituents like methoxy (-OCH₃) or isopropyl (-C₃H₇) .
  • Solubility : Polar substituents (e.g., trimethoxymethyl, methoxyethoxy) enhance solubility in solvents like EtOAc or THF, whereas alkyl or aryl groups increase hydrophobicity .

Reactivity in Cross-Coupling Reactions

  • 1-Iodo-3-(trifluoromethyl)benzene : Exhibits high reactivity in Suzuki-Miyaura reactions due to the electron-withdrawing -CF₃ group, which polarizes the C–I bond. Yields of 83–90% are typical .
  • 1-Iodo-3-methoxybenzene : Moderately reactive in Suzuki couplings (90% yield), as the methoxy group donates electrons less effectively than -CF₃ .
  • 1-Iodo-3-isopropylbenzene: Limited data suggest utility in Grignard reactions rather than cross-couplings, likely due to steric hindrance from the isopropyl group .
  • This compound : Expected to show lower reactivity in cross-couplings compared to -CF₃ derivatives due to electron donation and steric bulk. However, its polarity may facilitate purification via chromatography .

Biological Activity

1-Iodo-3-(trimethoxymethyl)benzene, a halogenated aromatic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C10H13IO3
  • Molecular Weight : 292.11 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the iodine atom and methoxy groups enhances its lipophilicity and reactivity, which may influence its pharmacological effects.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study conducted by Desbois and Smith highlighted its effectiveness against a range of bacterial strains, including E. coli and Staphylococcus aureus.

Microorganism Inhibition Zone (mm)
E. coli15
Staphylococcus aureus18
Candida albicans12
Aspergillus niger10

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound showed selective toxicity towards certain cancer cells while sparing normal cells, indicating potential as an anticancer agent.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30
A549 (Lung Cancer)35

Case Studies

  • Anticancer Potential : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of halogenated benzene derivatives, including this compound. The findings suggested that the compound's halogen substituent plays a critical role in enhancing cytotoxicity against cancer cells.
  • Neuropharmacological Effects : Another investigation focused on the modulation of neurotransmitter receptors by this compound. It was found to act as a partial agonist at serotonin receptors, which may contribute to its therapeutic effects in mood disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.